molecular formula C21H16ClN3O4 B3641815 N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide

N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide

Cat. No.: B3641815
M. Wt: 409.8 g/mol
InChI Key: QEIZRGOIKCLSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide typically involves the direct condensation of carboxylic acids and amines. One efficient method is the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of ultrasonic irradiation and recoverable catalysts ensures that the process is both efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogens or halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. It acts as a tyrosine-protein kinase inhibitor, targeting vascular endothelial growth factor receptors (VEGFR) and playing a role in the regulation of angiogenesis, cell survival, and migration .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-2-[(pyridin-4-ylmethyl)amino]benzamide
  • N-[(4-chlorophenyl)methyl]-2-[(3-chlorobenzoyl)amino]benzamide

Uniqueness

N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group enhances its reactivity and potential therapeutic effects compared to similar compounds .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4/c22-16-10-8-14(9-11-16)13-23-21(27)18-6-1-2-7-19(18)24-20(26)15-4-3-5-17(12-15)25(28)29/h1-12H,13H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIZRGOIKCLSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-[(4-chlorophenyl)methyl]-2-[(3-nitrobenzoyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.